molecular formula C16H27IN2O2 B14483312 Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide CAS No. 64050-89-1

Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide

Cat. No.: B14483312
CAS No.: 64050-89-1
M. Wt: 406.30 g/mol
InChI Key: WGXDPDQWTOUCJV-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide is a complex organic compound with a unique structure that combines elements of carbamic acid and carvacrol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide typically involves the reaction of carbamic acid derivatives with carvacrol and iodide sources. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide include other carbamic acid derivatives and carvacrol esters. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of carbamic acid and carvacrol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64050-89-1

Molecular Formula

C16H27IN2O2

Molecular Weight

406.30 g/mol

IUPAC Name

ethyl-dimethyl-[3-methyl-2-(methylcarbamoyloxy)-6-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C16H26N2O2.HI/c1-8-18(6,7)14-13(11(2)3)10-9-12(4)15(14)20-16(19)17-5;/h9-11H,8H2,1-7H3;1H

InChI Key

WGXDPDQWTOUCJV-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=C(C=CC(=C1OC(=O)NC)C)C(C)C.[I-]

Origin of Product

United States

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